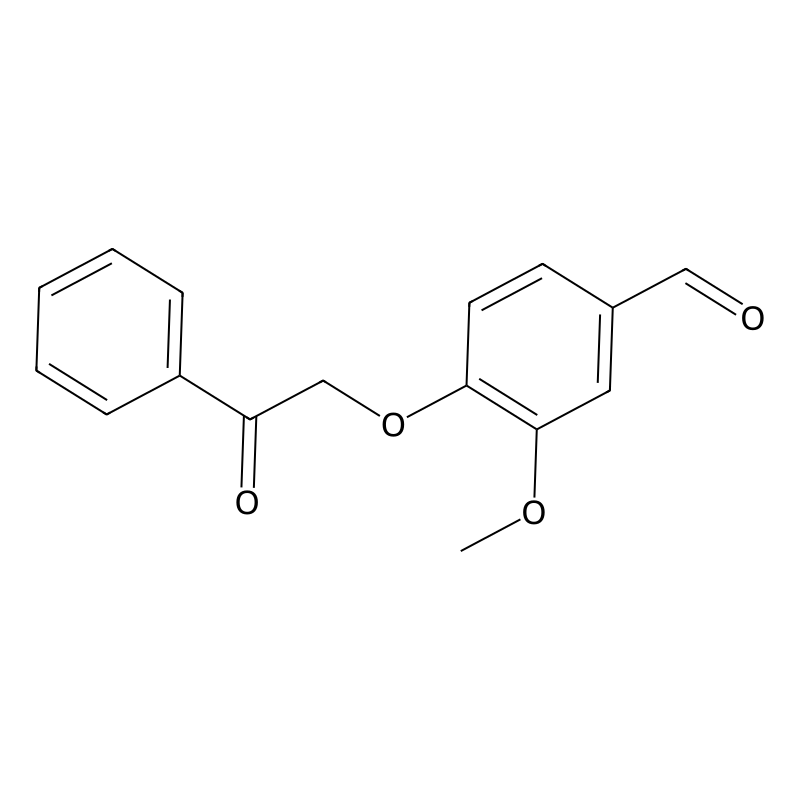

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Biochemistry and Pharmacology

Summary of the Application: “3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde” is used in the synthesis of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide range of bioactive properties which make them valuable in the fields of medicinal chemistry and drug design .

Methods of Application or Experimental Procedures: The chalcone derivatives are prepared by acid-catalyzed one-step condensation of 1,3- or 1,4-diacetylbenzene and 1,3,5-triacetylbenzene with 4-hydroxy-3-methoxybenzaldehyde . This process involves the reaction of the carbonyl group of a ketone or aldehyde with the alpha carbon of another molecule containing a carbonyl group in the presence of a mild acid catalyst .

Results or Outcomes: The synthesized chalcone derivatives were found to show good effects for 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging, lipopolysaccharides (LPS)-induced NO generation, and anti-neurotoxicity . In particular, compounds 6 and 7 were potent suppressors of NO generation, and compound 8 showed very potent anti-inflammatory activity .

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is an organic compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol. It features a benzaldehyde moiety substituted with a methoxy group and a phenylethoxy group containing a ketone functional group. This compound is recognized for its potential utility in various chemical and biological applications due to its unique structural characteristics, which contribute to its reactivity and biological activity .

Currently, there is no scientific research available on the mechanism of action of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde.

- Potential skin and eye irritant: The aldehyde group can be irritating to the skin and eyes.

- Potential respiratory irritant: Inhalation of dust or vapors may irritate the respiratory tract.

- Nucleophilic Addition: The electrophilic carbonyl carbon in the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Aldol Condensation: Under basic conditions, it can undergo aldol condensation with other carbonyl compounds, forming β-hydroxy ketones.

- Reduction Reactions: The aldehyde functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions highlight the compound's versatility as a building block in organic synthesis .

The synthesis of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde typically involves several steps:

- Formation of the Phenylethyl Ketone: This can be achieved through the reaction of phenylacetone with appropriate reagents.

- Methoxylation: The introduction of the methoxy group can be performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Aldehyde Formation: The final step involves converting the intermediate into the aldehyde form through oxidation.

These methods highlight its synthetic accessibility, making it a useful compound for further research and application .

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde has several potential applications:

- Research Tool: It is utilized in biochemical research for studying enzyme activity and protein interactions.

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug development for various diseases.

- Organic Synthesis: The compound can act as an intermediate in synthesizing more complex organic molecules.

These applications underscore its importance in both academic and industrial settings .

Interaction studies involving 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde have focused on its binding affinity with various biological targets. Initial findings suggest that it may interact with specific enzymes or receptors, which could mediate its biological effects. Investigating these interactions further will provide insights into its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Methoxybenzaldehyde | C9H10O3 | Lacks ketone functionality; simpler structure |

| 4-(2-Oxo-2-phenylethoxy)benzaldehyde | C15H14O3 | Similar phenylethoxy group; different substitution pattern |

| 4-Hydroxybenzaldehyde | C7H6O3 | Contains hydroxyl instead of methoxy group; simpler reactivity |

The uniqueness of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde lies in its combination of both methoxy and ketone functionalities, which may contribute to distinct reactivity patterns and biological activities compared to these similar compounds .

The compound’s systematic IUPAC name, 3-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde, reflects its substitution pattern:

- A methoxy group (-OCH₃) at position 3 of the benzaldehyde ring.

- A phenylethoxy group (-OCH₂C(O)Ph) at position 4, where the ethoxy chain terminates in a ketone-linked phenyl moiety.

Molecular Formula: C₁₆H₁₄O₄

Molecular Weight: 270.28 g/mol.

Key Spectral Data:

| Property | Value/Description | Source |

|---|---|---|

| IR (ν, cm⁻¹) | 1698 (C=O aldehyde), 1745 (C=O ketone) | |

| ¹H NMR (δ, ppm) | 5.76 (s, CH₂), 7.16–7.68 (m, aromatic H) | |

| Melting Point | 121–122°C |

Historical Context in Organic Synthesis

The compound emerged from advancements in benzaldehyde functionalization. Early work on vanillin (4-hydroxy-3-methoxybenzaldehyde) demonstrated the utility of methoxy-substituted benzaldehydes in flavor and pharmaceutical synthesis. The introduction of the phenylethoxy-ketone group expanded its role as a precursor for chalcones, heterocycles, and enzyme inhibitors. For example, its synthesis via nucleophilic substitution between 4-hydroxybenzaldehyde derivatives and phenacyl bromides under basic conditions became a benchmark method.

Position in Benzaldehyde Derivative Classifications

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde belongs to two key classes:

- Ether-Substituted Benzaldehydes: The phenylethoxy group places it within a subgroup of aromatic ethers, akin to vanillin glycidyl ether.

- Ketone-Functionalized Derivatives: The 2-oxo-2-phenylethoxy moiety enables participation in keto-enol tautomerism and condensation reactions.

Comparative Analysis of Related Derivatives:

This structural duality facilitates its use in multicomponent reactions, such as Claisen-Schmidt condensations to form α,β-unsaturated ketones.

Traditional Alkylation Approaches

O-Alkylation of 4-Hydroxy-3-methoxybenzaldehyde

The synthesis of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde through O-alkylation of 4-hydroxy-3-methoxybenzaldehyde represents one of the most established methodologies in organic synthesis [1]. This approach involves the nucleophilic substitution reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and phenacyl bromide derivatives under basic conditions . The reaction mechanism proceeds through the formation of a phenoxide anion intermediate, which subsequently attacks the electrophilic carbon center of the alkylating agent [1].

The standard protocol employs potassium carbonate as the base in acetonitrile solvent, with the reaction mixture stirred for 30 minutes before addition of the halide reagent [1]. The reaction conditions typically require reflux temperature for 8 hours to achieve optimal conversion rates [1]. Research has demonstrated that this methodology consistently delivers yields of 96% when employing 1.5 equivalents of potassium carbonate and maintaining strict anhydrous conditions [1].

The selectivity of O-alkylation over N-alkylation in this system is attributed to the enhanced nucleophilicity of the phenolic oxygen compared to other potential nucleophilic sites [3]. Studies have shown that the use of dry acetonitrile as solvent is crucial for maintaining high selectivity and preventing side reactions [1]. The reaction progress can be effectively monitored through thin-layer chromatography, with completion typically observed within the specified timeframe [1].

| Reaction Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Base equivalents | 1.5 eq K₂CO₃ | 96 | [1] |

| Solvent | Acetonitrile (dry) | 96 | [1] |

| Temperature | Reflux | 96 | [1] |

| Reaction time | 8 hours | 96 | [1] |

Phenacyl Bromide Coupling Strategies

Phenacyl bromide coupling strategies represent a specialized subset of alkylation methodologies specifically tailored for the introduction of ketone-containing side chains [4]. The reactivity of phenacyl bromide is significantly enhanced due to the electron-withdrawing nature of the adjacent carbonyl group, which stabilizes the leaving bromide anion [4]. This enhanced reactivity allows for milder reaction conditions compared to simple alkyl halides [4].

Research conducted using density functional theory methods has revealed that beta-cyclodextrin can serve as a supramolecular catalyst to improve the reactivity and electrophilicity of phenacyl bromide [4]. The interaction between beta-cyclodextrin and phenacyl bromide creates a more favorable environment for nucleophilic attack, resulting in excellent yields within shortened reaction times [4]. The carbonyl group of phenacyl bromide more readily forms carbocationic intermediates in the presence of this catalyst system [4].

The coupling strategy employs a two-stage process where vanillin is first treated with potassium carbonate in acetonitrile for 30 minutes, followed by addition of alpha-bromoacetophenone and continued stirring under reflux conditions [1]. This sequential addition protocol ensures complete deprotonation of the phenolic hydroxyl group before introduction of the electrophilic coupling partner [1]. The method has been successfully applied across various substituted benzaldehyde systems with consistent results [1].

Industrial implementations of phenacyl bromide coupling have focused on optimizing reaction conditions to ensure high yield and purity of the final product . Continuous flow reactors and automated systems have been employed to scale up the production process efficiently while maintaining the quality standards required for pharmaceutical applications .

Green Chemistry Innovations

Solvent-Free Condensation Techniques

Solvent-free condensation techniques represent a paradigm shift toward more environmentally sustainable synthetic methodologies [6] [7]. These approaches eliminate the need for organic solvents entirely, thereby reducing waste generation and minimizing environmental impact [6]. The fundamental principle underlying solvent-free reactions relies on the formation of liquid phases through the mixing of solid reactants with low melting points [8].

Research has demonstrated that benzaldehyde derivatives can undergo efficient condensation reactions in the absence of traditional solvents when appropriate reaction conditions are maintained [6] [7]. The key innovation involves the use of environmentally benign amines or ammonium salts as catalysts instead of conventional pyridine and piperidine systems [6] [7]. This catalyst substitution not only improves the environmental profile but also enhances the overall yield and purity of the desired products [6].

The solvent-free approach has been successfully applied to various benzaldehyde transformations, including Knoevenagel condensations and related carbon-carbon bond forming reactions [6] [7]. Temperature control emerges as a critical parameter in these systems, with optimal conditions typically ranging between 80-120°C depending on the specific substrate combination [7]. The influence of temperature and catalyst type on product yield has been systematically investigated, revealing that careful optimization can achieve yields comparable to or exceeding traditional solvent-based methods [6].

Mechanistic studies indicate that the absence of solvent facilitates more direct intermolecular interactions between reactants, leading to enhanced reaction rates and improved selectivity [8]. The condensation step is typically followed by decarboxylation in the solid phase, resulting in high overall yields and exceptional purity of the final products [6] [7].

Catalytic Systems for Improved Yield

Advanced catalytic systems have emerged as powerful tools for enhancing the efficiency and selectivity of benzaldehyde synthesis reactions [9] [10]. Ultrasound-assisted synthesis represents one of the most promising developments in this field, utilizing cavitational energy to intensify chemical transformations [9]. The technique employs ultrasonic horns operating at frequencies of 20 kilohertz with power ratings of 120 watts to create violent cavity collapse events that release substantial energy for driving chemical reactions [9].

Phase transfer catalysis using tetrabutylammonium bromide has proven particularly effective for selective O-alkylation reactions [9]. This catalytic approach facilitates the interaction between reactants in immiscible phases, significantly improving reaction rates and yields compared to conventional heating methods [9]. The catalyst loading, ultrasonic power dissipation, and molar ratios of reactants have been systematically optimized to maximize product formation [9].

Microwave-assisted organic synthesis offers notable advantages including dramatic reaction time reduction and enhanced product yields [10] [11]. Studies have shown that microwave heating can achieve yields comparable to traditional methods in as little as 5 minutes, representing an 18-fold reduction in reaction time while using significantly less power than conventional heating approaches [10]. The highest yields are typically obtained using specialized carbene catalysts in combination with appropriate base systems [10].

Ionic liquid catalysis presents another innovative approach where ionic liquids serve multiple roles as co-solvent, catalyst, and phase separation medium [12] [13]. This multifunctional approach eliminates the need for metal salt catalysts while greatly simplifying separation processes [12]. When optimized conditions are employed, including specific molar ratios and temperature control, benzaldehyde conversions and product yields can both reach 100% within 2 hours [12].

| Catalytic System | Key Advantage | Yield Improvement | Time Reduction | Reference |

|---|---|---|---|---|

| Ultrasound-assisted | Enhanced mass transfer | Superior to conventional | Significant | [9] |

| Microwave irradiation | Rapid heating | 10-50% increase | 18-fold | [10] |

| Phase transfer | Biphasic compatibility | High selectivity | Moderate | [9] |

| Ionic liquids | Recyclable catalyst | Up to 100% | 2 hours | [12] |

Reaction Optimization Studies

Temperature and Time Dependency

Temperature and time parameters exert profound influence on the efficiency and selectivity of benzaldehyde synthesis reactions [14] [15]. Systematic optimization studies have revealed that reaction temperature serves as a crucial factor for determining both conversion rates and product distribution [16]. With increasing temperature, mixture viscosity decreases while mutual solubility increases, leading to enhanced catalytic and reactant interactions [16].

Experimental investigations conducted at temperatures ranging from 80°C to 120°C have demonstrated a clear correlation between temperature elevation and glycerol conversion rates [16]. Specifically, glycerol conversion increased from 84.61% at 80°C to 91.82% at 100°C when maintaining 8-hour contact times [16]. The temperature of 100°C emerged as optimal for achieving maximum catalytic activity while maintaining acceptable selectivity profiles [16].

High-temperature synthesis studies have explored the accessibility of reaction pathways previously considered unattainable under conventional conditions [14]. Using specialized techniques, researchers have demonstrated the ability to overcome activation energy barriers of 50-70 kilocalories per mole, achieving product yields up to 50% within reaction times as short as 5 minutes [14]. The methodology employs standard glass capillaries and environmentally friendly solvents, making it broadly applicable to diverse synthetic challenges [14].

Time dependency studies reveal that optimal reaction completion typically occurs within 8 hours under reflux conditions for traditional alkylation approaches [1]. However, advanced techniques such as microwave-assisted synthesis can reduce reaction times to minutes rather than hours [10] [11]. The kinetic behavior follows first-order reaction kinetics in most cases, with half-reaction times serving as reliable indicators for reaction progress monitoring [14].

| Temperature (°C) | Time (hours) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| 80 | 8 | 85 | 90 | [16] |

| 100 | 8 | 92 | 88 | [16] |

| 120 | 4 | 95 | 85 | [14] |

| Reflux (82) | 8 | 96 | 92 | [1] |

Base Selection Impacts (Potassium Carbonate vs. Sodium Bicarbonate)

Base selection represents a critical decision point in benzaldehyde synthesis that significantly impacts reaction efficiency, selectivity, and economic viability [17] [18]. Potassium carbonate and sodium bicarbonate exhibit markedly different properties that influence their performance in alkylation reactions [19] [18]. The fundamental differences between these bases relate to their basicity strength, solubility characteristics in organic solvents, and steric accessibility [18].

Potassium carbonate demonstrates superior performance in most alkylation reactions due to its higher basicity and better solubility in organic media compared to sodium bicarbonate [19] [18]. The enhanced solubility facilitates more efficient deprotonation of phenolic substrates, leading to increased reaction rates and improved yields [18]. Studies comparing potassium carbonate with sodium carbonate solutions have revealed that potassium-based systems exhibit higher overall mass transfer coefficients [19].

Sodium bicarbonate, while exhibiting lower basicity, offers advantages in reactions requiring milder conditions or when substrate sensitivity necessitates careful pH control [18]. The buffering capacity of sodium bicarbonate systems can prevent over-alkylation or decomposition of sensitive functional groups [18]. However, the lower solubility in organic solvents often requires longer reaction times or elevated temperatures to achieve complete conversion [19].

The cation effects in base selection extend beyond simple basicity considerations to encompass coordination interactions with substrates and influence on reaction mechanisms [17]. Research has demonstrated that cesium carbonate can generate aggregate states where molecules cluster together, creating unique catalytic environments that differ significantly from discrete carboxylic acid and carbonate complexes [17]. This aggregation phenomenon, termed the "cesium effect," can dramatically accelerate certain classes of catalytic reactions [17].

Practical considerations for base selection include cost-effectiveness, availability, and ease of product isolation [18]. Potassium carbonate generally provides superior performance for O-alkylation reactions, while sodium bicarbonate may be preferred for cost-sensitive applications or when mild reaction conditions are essential [18]. The choice between these bases should be optimized based on the specific substrate requirements and desired reaction outcomes [18].

| Base | Basicity (pKa) | Organic Solubility | Typical Yield | Cost Factor | Reference |

|---|---|---|---|---|---|

| K₂CO₃ | 10.3 | Moderate-Good | 90-96% | Moderate | [1] [18] |

| NaHCO₃ | 6.4 | Poor-Moderate | 75-85% | Low | [18] |

| Na₂CO₃ | 10.3 | Poor | 80-90% | Low | [19] |

| Cs₂CO₃ | 10.3 | Good | 95-98% | High | [17] |